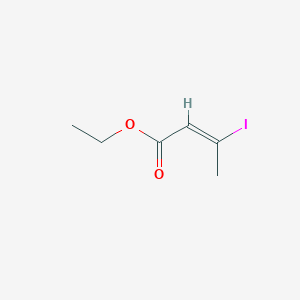
2-Butenoic acid,3-iodo-,ethyl ester,(2Z)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Butenoic acid, 3-iodo-, ethyl ester, (2Z)- is an organic compound with the molecular formula C6H9IO2. This compound is a derivative of 2-butenoic acid, where the hydrogen atom at the 3-position is replaced by an iodine atom, and the carboxylic acid group is esterified with ethanol. The (2Z)- configuration indicates the specific geometric isomerism of the double bond in the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butenoic acid, 3-iodo-, ethyl ester, (2Z)- typically involves the iodination of ethyl crotonate (ethyl 2-butenoate). One common method is the reaction of ethyl crotonate with iodine and a suitable oxidizing agent, such as silver acetate, in an organic solvent like acetic acid. The reaction proceeds under mild conditions, typically at room temperature, to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Butenoic acid, 3-iodo-, ethyl ester, (2Z)- can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as hydroxide, amine, or thiol groups.
Addition Reactions: The double bond in the molecule can participate in addition reactions with electrophiles, such as hydrogen halides or halogens.
Oxidation and Reduction: The compound can be oxidized to form corresponding carboxylic acids or reduced to form alkanes or alcohols.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or ammonia in aqueous or alcoholic solutions.
Addition: Hydrogen halides (HCl, HBr) or halogens (Br2, Cl2) in organic solvents.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products Formed
Substitution: Formation of 3-hydroxy-2-butenoic acid ethyl ester or 3-amino-2-butenoic acid ethyl ester.
Addition: Formation of 3-iodo-2-butenoic acid ethyl ester derivatives.
Oxidation: Formation of 3-iodo-2-butenoic acid.
Reduction: Formation of ethyl 3-iodobutanoate or ethyl 3-iodobutanol.
Scientific Research Applications
2-Butenoic acid, 3-iodo-, ethyl ester, (2Z)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of 2-Butenoic acid, 3-iodo-, ethyl ester, (2Z)- depends on the specific reactions it undergoes. In substitution reactions, the iodine atom acts as a leaving group, allowing nucleophiles to attack the carbon atom. In addition reactions, the double bond provides a site for electrophilic attack, leading to the formation of addition products. The molecular targets and pathways involved vary based on the specific application and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
Ethyl crotonate (Ethyl 2-butenoate): A precursor in the synthesis of 2-Butenoic acid, 3-iodo-, ethyl ester, (2Z)-.
Ethyl 3-aminocrotonate: Similar structure but with an amino group instead of an iodine atom.
Ethyl 3-ethoxycrotonate: Similar structure but with an ethoxy group instead of an iodine atom.
Uniqueness
2-Butenoic acid, 3-iodo-, ethyl ester, (2Z)- is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its analogs. The iodine atom makes the compound more reactive in substitution reactions and provides a handle for further functionalization in organic synthesis.
Properties
CAS No. |
34450-61-8 |
|---|---|
Molecular Formula |
C6H9IO2 |
Molecular Weight |
240.04 g/mol |
IUPAC Name |
ethyl (E)-3-iodobut-2-enoate |
InChI |
InChI=1S/C6H9IO2/c1-3-9-6(8)4-5(2)7/h4H,3H2,1-2H3/b5-4+ |
InChI Key |
LTFHTHBCTYXEAD-SNAWJCMRSA-N |
Isomeric SMILES |
CCOC(=O)/C=C(\C)/I |
Canonical SMILES |
CCOC(=O)C=C(C)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















